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Abstract

This technical guide provides a comprehensive overview of the primary methodologies for the
synthesis of dibromomethane (CH2Brz) from dichloromethane (CH2Clz). The core of this
document focuses on two principal halogen exchange reactions: the reaction of
dichloromethane with bromine in the presence of a metallic aluminum catalyst, and the reaction
with hydrogen bromide catalyzed by a Lewis acid, typically aluminum trichloride. This guide
furnishes detailed experimental protocols derived from established industrial practices,
presents quantitative data in structured tables for comparative analysis, and includes diagrams
of reaction pathways and experimental workflows to elucidate the synthesis processes. The
information is intended to serve as a practical resource for researchers, scientists, and
professionals in drug development and other chemical industries who require a thorough
understanding of dibromomethane synthesis.

Introduction

Dibromomethane, also known as methylene bromide, is a dihalogenated methane with
significant utility as a solvent, chemical intermediate, and reagent in organic synthesis. Its
applications span various sectors, including the pharmaceutical and agrochemical industries,
where it serves as a precursor for active compounds. The synthesis of dibromomethane from
the more readily available and cost-effective dichloromethane is a topic of considerable
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industrial relevance. This guide details the prevalent synthesis routes, focusing on halogen
exchange reactions that are both efficient and scalable.

The conversion of dichloromethane to dibromomethane is primarily achieved through two
catalyzed halogen exchange pathways. The first involves the use of elemental bromine with
aluminum metal, which acts as a catalyst. The second, and more common industrial method,
employs hydrogen bromide gas in the presence of a Lewis acid catalyst such as aluminum
trichloride. Both methods proceed through the intermediate formation of bromochloromethane
(CH2BrClI). This document will explore the reaction mechanisms, provide detailed experimental
procedures, and summarize key quantitative data for these synthetic routes.

Reaction Mechanisms and Pathways

The synthesis of dibromomethane from dichloromethane is a stepwise halogen exchange
process. The overall transformation involves the substitution of two chlorine atoms with two
bromine atoms. This process occurs in two main stages, with bromochloromethane as a key
intermediate.

Halogen Exchange with Bromine and Aluminum Catalyst

In this method, metallic aluminum acts as a catalyst to facilitate the halogen exchange between
dichloromethane and elemental bromine. The reaction proceeds as follows:

Step 1: Formation of Bromochloromethane 6 CH2Cl2 + 3 Brz + 2 Al - 6 CH2BrCl + 2 AICI3[1][2]
Step 2: Formation of Dibromomethane 6 CH2BrCl + 3 Br2 + 2 Al - 6 CH2Br2 + 2 AICI3[1][2]

The aluminum trichloride formed in situ can also act as a Lewis acid catalyst in subsequent
reactions.

Halogen Exchange with Hydrogen Bromide and Lewis
Acid Catalyst

This is a widely used industrial method that involves the reaction of dichloromethane with
hydrogen bromide gas in the presence of a Lewis acid catalyst, most commonly aluminum
trichloride (AICI3).[1][2]
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Step 1: Formation of Bromochloromethane CH2Clz + HBr --(AICI3)--> CH2BrCI + HCI[1][2]
Step 2: Formation of Dibromomethane CH2BrCl + HBr --(AlCl3)--> CH2Br2 + HCI[1][2]

The reaction is driven by the continuous supply of hydrogen bromide gas.

Route 2: Hydrogen Bromide and Lewis Acid Catalyst
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Figure 1: Reaction Pathways for Dibromomethane Synthesis.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of
dibromomethane from dichloromethane, based on industrial patent literature. These protocols
are intended for informational purposes and should be adapted and scaled according to
laboratory safety guidelines and equipment.

Synthesis using Hydrogen Bromide and Aluminum
Trichloride

This protocol is based on a common industrial method for the synthesis of dibromomethane.
Materials:

e Dichloromethane (CH2Cl2)
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Anhydrous Aluminum Trichloride (AICI3)

Hydrogen Bromide (HBr) gas (purity = 99%)

Sodium Carbonate (soda ash) solution for neutralization

Steam for heating

Equipment:

Glass-lined or other suitable reaction kettle (e.g., 500 L) equipped with a stirrer, gas inlet,
condenser, and temperature probe.

Forced condensation system to recover volatilized dichloromethane.

Alkali washing vessel.

Rectification (distillation) column.

Procedure:

e Charging the Reactor: Charge the synthesis kettle with dichloromethane and anhydrous
aluminum trichloride. For a 500 L kettle, typical quantities are 250 kg of dichloromethane and
10 kg of aluminum trichloride.[3]

e Initiating the Reaction: Begin stirring and heat the mixture using steam (e.g., 0.1 MPa).[3]

« Introduction of Hydrogen Bromide: Feed hydrogen bromide gas into the reaction mixture at a
controlled flow rate (e.g., 4 m3/h for a 500 L reactor).[3] The volatilized dichloromethane
should be recovered through a forced condensation system and returned to the reactor.[3]

e Reaction Monitoring: Continue the reaction for an extended period (e.g., 22 hours),
monitoring the temperature of the reaction mixture. The reaction is typically complete when
the temperature of the liquid reaches approximately 65°C.[3] At this point, the composition of
the synthesis liquid may be around 85% dibromomethane, 8.9% bromochloromethane, and
0.15% dichloromethane.[3]
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» Alkali Washing (Neutralization): Transfer the crude reaction mixture to an alkali washing

vessel. Wash the organic phase with a sodium carbonate solution until the pH of the organic
phase is neutral (pH ~6-7).[3]

 Purification by Rectification: Separate the neutralized organic phase and transfer it to a
rectification column. Perform distillation to separate the components. The fraction
corresponding to dibromomethane is collected. Typical distillation conditions involve a tower
top temperature of around 65°C and a material temperature of approximately 97.5°C.[3]
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Figure 2: General Experimental Workflow for Dibromomethane Synthesis.
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Quantitative Data Summary

The following tables summarize quantitative data from various sources, providing a

comparative overview of different experimental conditions and outcomes.

Table 1: Reaction Conditions for Dibromomethane

Svynthesis
Parameter Example 1[3] Example 2[3]
Reactants
Dichloromethane 250 kg 500 kg
Aluminum Trichloride 10 kg 14 kg
Hydrogen Bromide Purity 99% 99.2%
HBr Flow Rate 4 m3/h 6 m3/h
Conditions
Reaction Time 22 hours 28 hours
Final Reaction Temp. 65°C 72°C

Heating

0.1 MPa steam

0.3 MPa steam

Table 2: Product Composition and Yield

Example 1 (Final Example 2 (Final Final Product
Component ) . .
Mixture)[3] Mixture)[3] Purity[3]
Dibromomethane 85% 87.262% > 99.5%
Bromochloromethane 8.9% 12.327%
Dichloromethane 0.15% 0.377%
Yield 680 kg 850 kg

Characterization of Dibromomethane
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Proper characterization of the final product is crucial to ensure its purity and identity.

Physical Properties

Property Value
Molecular Formula CH:zBr2
Molecular Weight 173.83 g/mol
Appearance Colorless liquid
Density ~2.49 g/cm3[3]
Boiling Point 97 °C

Melting Point -52.7 °C

Spectroscopic Data
« 1H NMR (CDCls, 300 MHz): 5 4.95 (s, 2H)

e 13C NMR (CDCls, 75 MHz): 6 21.6

e Mass Spectrometry (El): m/z (%) = 176 (M*, 50), 174 (M*, 100), 172 (M+, 52), 95 ([CH2Br]*,
65), 93 ([CH2Br]*, 75)

Conclusion

The synthesis of dibromomethane from dichloromethane via halogen exchange reactions is a
well-established and industrially significant process. The use of hydrogen bromide with a Lewis
acid catalyst like aluminum trichloride offers an efficient and scalable route to high-purity
dibromomethane. The provided experimental protocols and quantitative data serve as a
valuable resource for researchers and professionals in the field, enabling a deeper
understanding of the synthesis and facilitating its application in various research and
development endeavors. Careful control of reaction conditions and thorough purification are
paramount to achieving high yields of a product that meets the stringent purity requirements of
the pharmaceutical and fine chemical industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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